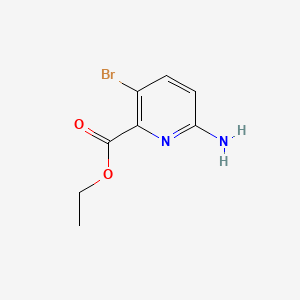

Ethyl 6-amino-3-bromopicolinate

Descripción

Significance and Research Context of Halogenated Aminopyridine Carboxylates

Halogenated aminopyridine carboxylates are a class of compounds that play a pivotal role in the development of novel chemical entities. The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring provides a reactive handle for various cross-coupling reactions, including the Suzuki-Miyaura coupling. This reactivity is crucial for the construction of carbon-carbon bonds, a fundamental process in the synthesis of many pharmaceutical and agrochemical compounds.

The amino group on the pyridine ring can modulate the electronic properties of the molecule and serve as a site for further functionalization. The carboxylate group, in this case, an ethyl ester, offers another point for modification or can participate in binding interactions with biological targets. The interplay of these functional groups within the pyridine scaffold leads to a diverse range of chemical properties and potential applications. Research into these compounds is often driven by the need for new molecular frameworks with specific biological activities or material properties.

Overview of the Picolinate (B1231196) Scaffold in Synthetic Chemistry and Biological Applications

The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in both synthetic chemistry and medicinal chemistry. nih.gov Its ability to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, is a key feature of its chemical behavior. rsc.org This chelating property is exploited in the design of metal complexes with specific catalytic or therapeutic properties. tandfonline.comrsc.org

In medicinal chemistry, the picolinate moiety is found in a number of biologically active compounds. researchgate.netresearchgate.net Its presence can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The rigid structure of the pyridine ring can also provide a well-defined orientation for other functional groups, facilitating specific interactions with biological macromolecules like enzymes and receptors. The development of synthetic methodologies to access functionalized picolinates, such as Ethyl 6-amino-3-bromopicolinate, is therefore of high importance for advancing drug discovery and development. nih.govbham.ac.uk

The versatility of the picolinate scaffold also extends to materials science. For instance, picolinate-based ligands have been used in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. nih.gov The ability to systematically modify the picolinate structure allows for the fine-tuning of the properties of these materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-amino-3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFSXWLYTRSYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716635 | |

| Record name | Ethyl 6-amino-3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214332-35-0 | |

| Record name | Ethyl 6-amino-3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6 Amino 3 Bromopicolinate and Its Precursors

Regioselective Bromination Strategies for Picolinate (B1231196) Esters

The introduction of a bromine atom at a specific position on the picolinate ester ring is a critical step in the synthesis of ethyl 6-amino-3-bromopicolinate. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers and simplify purification processes.

One common strategy involves the direct bromination of a substituted picolinate ester. The directing effects of existing substituents on the pyridine (B92270) ring play a crucial role in determining the position of bromination. For instance, an amino group at the 3-position of an ethyl picolinate can direct electrophilic bromination to the 6-position through resonance stabilization. smolecule.com However, direct bromination of unsubstituted or weakly directing group-substituted picolinates can lead to a mixture of products.

To overcome this challenge, researchers have developed alternative methods. One such approach is the use of bromodimethylsulfonium bromide (BDMS) as a mild and regioselective brominating agent for β-keto esters and 1,3-diketones, which can be precursors to functionalized picolinates. nih.gov This reagent offers the advantage of high yields and avoids the need for harsh reaction conditions or catalysts. nih.gov Another innovative method utilizes triphosgene (B27547) to oxidize potassium bromide, generating a highly regioselective brominating agent that shows excellent para-directing effects in the bromination of alkoxy and hydroxyl-substituted arenes, a principle that can be extended to pyridine systems. sci-hub.se

In the context of synthesizing related structures, the bromination of 5-methoxy-8,8,18,18-tetramethyl-2,12-di-p-tolylbacteriochlorin with N-bromosuccinimide (NBS) resulted in highly regioselective bromination at the 15-position in 85% yield. nih.gov In contrast, the same reaction with the unsubstituted analogue yielded a mixture of mono- and di-brominated products, highlighting the profound influence of substituents on regioselectivity. nih.gov

| Brominating Agent | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Activated Pyridines | Directs bromination based on existing substituents. smolecule.comnih.gov |

| Bromodimethylsulfonium bromide (BDMS) | β-Keto Esters/1,3-Diketones | Mild, high yield, no catalyst needed. nih.gov |

| Triphosgene/KBr | Alkoxy/Hydroxyl Arenes | Excellent para-regioselectivity. sci-hub.se |

Amination and Esterification Routes for Pyridine-2-carboxylic Acid Derivatives

The synthesis of this compound also relies on efficient amination and esterification reactions of pyridine-2-carboxylic acid derivatives.

Amination , the introduction of an amino group onto the pyridine ring, can be achieved through various methods. The Chichibabin reaction, a classic method, involves the direct amination of pyridines using sodium amide. youtube.com However, this reaction often requires high temperatures. youtube.com More recent developments have shown that the use of sodium hydride in the presence of lithium iodide can facilitate the C2 amination of pyridine with primary alkyl amines under milder conditions, specifically at the reflux temperature of THF. orgsyn.org For the synthesis of 6-aminopicolinate derivatives, a common route involves the reduction of a corresponding nitro-substituted precursor.

Esterification of pyridine-2-carboxylic acids is another fundamental transformation. Traditional methods often involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com However, this can necessitate a cumbersome workup procedure to neutralize the acid and prevent hydrolysis of the ester product. google.com An improved process utilizes the strong acid salt of the pyridine carboxylic acid ester itself as a catalyst, allowing for the direct distillation of the product from the reaction mixture. google.com Another approach employs a lower alkyl sulfonic acid as a catalyst in the presence of an inert, water-immiscible organic solvent, which allows for the azeotropic removal of water and drives the reaction to completion. google.com More recently, deoxyfluorinating reagents like pyridinesulfonyl fluoride (B91410) have been used for the one-pot synthesis of amides and esters from carboxylic acids under mild conditions. rsc.org

| Reaction | Reagents/Catalyst | Key Features |

| Amination (Chichibabin) | Sodium amide | Classic method, often requires high temperatures. youtube.com |

| Amination | Sodium hydride/Lithium iodide | Milder conditions for C2 amination. orgsyn.org |

| Esterification | Sulfuric acid | Traditional method, requires neutralization. google.com |

| Esterification | Pyridine carboxylic acid ester salt | In-situ catalyst, direct distillation. google.com |

| Esterification | Lower alkyl sulfonic acid | Azeotropic water removal. google.com |

| Esterification | Pyridinesulfonyl fluoride | Mild, one-pot synthesis. rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and improve sustainability.

One key area of focus is the use of environmentally benign solvents and catalysts. For instance, pyridine-2-carboxylic acid (P2CA), a bioproduct, has been demonstrated as an efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]quinolinones in a water-ethanol mixture, achieving high yields and adhering to green chemistry principles. nih.govrsc.orgnih.gov This dual acid-base character of P2CA allows it to effectively catalyze reactions under mild conditions. nih.gov

Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are other green technologies that can significantly reduce reaction times and energy consumption. kau.edu.sa For example, the synthesis of cyanoacetamides, precursors for various heterocycles, was completed in just one minute under microwave irradiation, compared to one hour at room temperature. kau.edu.sa

Furthermore, the development of one-pot, multi-component reactions (MCRs) is a cornerstone of green chemistry. These reactions combine several steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using P2CA as a catalyst in a one-pot MCR exemplifies this approach, boasting a high atom economy and a low E-factor (a measure of waste generated). nih.gov

| Green Chemistry Approach | Example Application | Benefits |

| Use of Green Catalysts | Pyridine-2-carboxylic acid (P2CA) | Recyclable, biodegradable, mild conditions. nih.govrsc.orgnih.gov |

| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption. kau.edu.sa |

| Multi-Component Reactions (MCRs) | Synthesis of 2-amino-4H-chromene-3-carbonitriles | High atom economy, reduced waste. nih.gov |

The ongoing development of these advanced synthetic methodologies is crucial for the efficient and sustainable production of this compound, paving the way for its broader application in various fields.

Reactivity Profiles and Functional Group Transformations of Ethyl 6 Amino 3 Bromopicolinate

Suzuki-Miyaura Coupling and Other Cross-Coupling Reactions at the Bromine Atom

The bromine atom at the C-3 position of the pyridine (B92270) ring serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds. yonedalabs.comorganic-chemistry.org It involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. libretexts.org In the case of Ethyl 6-amino-3-bromopicolinate, the bromine atom readily participates in Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids. yonedalabs.comnih.gov This reaction is tolerant of the amino and ester functionalities present on the ring, allowing for the direct synthesis of biaryl and heteroaryl-substituted picolinates. harvard.edu

The general conditions for a Suzuki-Miyaura coupling reaction with this compound typically involve a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The choice of catalyst, ligand, and base can significantly influence the reaction's efficiency and yield. nih.govresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 90 | 88 |

| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | THF/H₂O | 80 | 90 |

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reactions involving similar bromopyridine substrates.

Other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, can also be employed to functionalize the C-3 position, further expanding the synthetic utility of this compound.

Mechanistic Aspects of Cross-Coupling Reactions

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. libretexts.orgyoutube.com The cycle consists of three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. libretexts.orgyoutube.com This is often the rate-determining step of the reaction. libretexts.org The reactivity of halides in this step typically follows the order I > Br > Cl. harvard.edu

Transmetalation : In the presence of a base, the organoboron reagent forms a boronate complex, which then transfers its organic group to the palladium(II) center, displacing the halide. acs.org The base is crucial for activating the boronic acid. harvard.edu

Reductive Elimination : The two organic groups on the palladium(II) complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. This reactivity is enhanced by the presence of the bromine atom, which can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. galchimia.comyoutube.com

The SNAr reaction on this compound involves the attack of a nucleophile on the carbon atom bearing the bromine. The reaction proceeds via an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is a key factor in determining the reaction's feasibility. stackexchange.com While electron-withdrawing groups at the ortho and para positions to the leaving group are most effective at stabilizing the Meisenheimer complex, the inherent electron-deficient nature of the pyridine ring itself facilitates the reaction. stackexchange.com

A variety of nucleophiles can be used to displace the bromine atom, including alkoxides, thiolates, and amines. researchgate.net The typical halide leaving group ability in SNAr reactions is F > Cl ≈ Br > I. researchgate.netnih.gov

Table 2: Examples of SNAr Reactions with 3-Bromopyridine Derivatives

| Entry | Nucleophile | Product |

| 1 | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxypyridine derivative |

| 2 | Sodium thiophenoxide (NaSPh) | 3-(Phenylthio)pyridine derivative |

| 3 | Piperidine | 3-(Piperidin-1-yl)pyridine derivative |

| 4 | Ammonia (NH₃) | 3-Aminopyridine derivative |

Note: This table illustrates potential SNAr reactions based on the known reactivity of 3-bromopyridines.

Transformations of the Amino Group: Derivatization and Functionalization

The amino group at the C-6 position is a rich site for chemical modification, allowing for the introduction of a wide array of functional groups. Common derivatization reactions include acylation, alkylation, and diazotization.

Acylation : The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction is often used to install protecting groups or to introduce new functionalities. libretexts.org

Alkylation : Alkylation of the amino group can be achieved with alkyl halides. However, polyalkylation can be a competing side reaction. libretexts.orglibretexts.org Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization : The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium group is an excellent leaving group and can be displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.

Table 3: Potential Derivatization of the 6-Amino Group

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acetyl chloride/Pyridine | Acetamido (-NHCOCH₃) |

| Sulfonylation | Tosyl chloride/Pyridine | Tosylamido (-NHTs) |

| Alkylation | Methyl iodide/K₂CO₃ | Methylamino (-NHCH₃) |

| Reductive Amination | Benzaldehyde/NaBH₃CN | Benzylamino (-NHCH₂Ph) |

| Diazotization/Sandmeyer | 1. NaNO₂/HCl; 2. CuCN | Cyano (-CN) |

Ester Hydrolysis and Transesterification Reactions of the Ethyl Carboxylate Moiety

The ethyl carboxylate group at the C-2 position can undergo hydrolysis and transesterification reactions, providing access to the corresponding carboxylic acid or other esters.

Ester Hydrolysis : The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. wikipedia.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). wikipedia.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and is carried out by heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgchemistrysteps.com The reaction yields the carboxylate salt, which can then be protonated with acid to give the free carboxylic acid. chemistrysteps.com

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.com Using a large excess of the new alcohol drives the equilibrium towards the desired product. This reaction is useful for modifying the ester group to alter the compound's physical properties or to introduce specific functionalities.

Applications of Ethyl 6 Amino 3 Bromopicolinate As a Versatile Synthetic Building Block

Role in the Synthesis of Pharmaceutical Intermediates and Drug Candidates

The pyridine (B92270) scaffold is a common feature in many biologically active molecules. Ethyl 6-amino-3-bromopicolinate serves as a crucial starting material for the synthesis of various pharmaceutical intermediates and potential drug candidates targeting a range of diseases.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is implicated in the development and progression of numerous cancers, making them an important target for therapeutic intervention. One such RTK is AXL, which is often overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance. nih.gov

This compound has been utilized as a key intermediate in the synthesis of AXL kinase inhibitors. google.comgoogleapis.com For instance, it can be used to construct complex heterocyclic systems that form the core of potent and selective AXL inhibitors. nih.gov The amino group can be acylated or used in coupling reactions, while the bromine atom allows for the introduction of various aryl or heteroaryl groups through cross-coupling reactions, a common strategy in the development of kinase inhibitors. google.comgoogleapis.com The design of these inhibitors often involves creating molecules that can effectively bind to the ATP-binding pocket of the AXL kinase, thereby blocking its activity. nih.govfrontiersin.org The development of novel AXL inhibitors is an active area of research, with several compounds in preclinical and clinical development. nih.govnih.gov

| Compound Name | Application in Synthesis |

| This compound | Intermediate for AXL kinase inhibitors google.comgoogleapis.com |

| 3-aminopyrazole derivatives | Potent and selective AXL kinase inhibitors nih.gov |

The PIM (proviral integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are involved in the regulation of cell survival, proliferation, and apoptosis. nih.govresearchgate.net Overexpression of PIM kinases has been observed in various types of cancer, making them attractive targets for the development of anticancer drugs. nih.govresearchgate.net

This compound and its analogs are valuable building blocks in the synthesis of PIM kinase inhibitors. google.com The development of selective PIM inhibitors is a key focus, aiming to minimize off-target effects. nih.gov medicinal chemists have designed pan-PIM inhibitors that target all three isoforms, as well as isoform-selective inhibitors. nih.govacs.org For example, the aminopiperidyl and aminocyclohexyl series of compounds have shown potent pan-PIM kinase inhibition. researchgate.netacs.org The synthesis of these complex molecules often involves multi-step reaction sequences where intermediates like this compound can be employed to introduce specific structural motifs required for potent and selective inhibition. nih.gov

| Kinase Family | Role in Cancer | Therapeutic Strategy |

| PIM Kinases (PIM1, PIM2, PIM3) | Regulate cell survival, proliferation, and apoptosis nih.govresearchgate.net | Development of pan-PIM and isoform-selective inhibitors nih.govacs.org |

Beyond specific kinase targets, this compound is a valuable scaffold in broader drug discovery and lead optimization efforts. pion-inc.comnih.gov The process of drug discovery involves identifying "hit" compounds with initial activity against a biological target, followed by "lead optimization" to improve their potency, selectivity, and pharmacokinetic properties. pion-inc.comresearchgate.net

The structural features of this compound allow for systematic modifications to explore the structure-activity relationship (SAR) of a compound series. nih.gov The amino group can be functionalized to introduce different side chains, while the bromine atom serves as a handle for introducing diversity through various cross-coupling reactions. This iterative process of synthesis and biological testing is crucial for developing a preclinical drug candidate with the desired therapeutic profile. pion-inc.comnih.gov For example, derivatives of similar aminopicolinates have been explored as antagonists for receptors like P2Y12, a key target for antiplatelet drugs. nih.gov

Utility in Agrochemical Synthesis

The picolinate (B1231196) chemical class, to which this compound belongs, is well-represented in the field of agrochemicals, particularly as herbicides. The unique biological activity of these compounds often stems from their ability to mimic natural plant hormones, leading to disruptions in plant growth processes.

Picolinate-based compounds are known to act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin. This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plant species. This compound can serve as a precursor for the synthesis of novel herbicidal compounds. cymitquimica.comsmolecule.com By modifying the substituents on the pyridine ring, chemists can fine-tune the herbicidal activity and selectivity of the resulting molecules. amazonaws.com The development of new herbicides is critical for managing weed resistance and ensuring food security.

While the primary application of picolinates in agriculture is as herbicides, the versatile nature of the pyridine scaffold allows for its exploration in the development of other crop protection agents. The structural motifs present in this compound can be incorporated into molecules designed to have fungicidal or insecticidal properties. alibaba.comchembk.com The synthesis of such compounds would involve chemical transformations of the amino and bromo groups to introduce functionalities known to be active against fungal pathogens or insect pests. Research in this area contributes to the development of integrated pest management strategies for sustainable agriculture.

Advanced Heterocyclic Synthesis Utilizing the Pyridine Scaffold

The pyridine ring is a fundamental structural motif in numerous biologically active compounds and functional materials. This compound serves as an excellent precursor for the elaboration of this core structure into more complex heterocyclic systems. The presence of the bromine atom at the 3-position is particularly advantageous for engaging in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. frontierspecialtychemicals.combeilstein-journals.org

Key to the application of this building block is the strategic manipulation of its reactive sites. The bromine atom is a prime handle for introducing a wide range of substituents through well-established cross-coupling methodologies.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst/Reagent Examples | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids or Esters | Pd(PPh₃)₄, K₂CO₃ | C-C | Aryl-substituted aminopicolinates |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) | Alkynyl-substituted aminopicolinates |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃, BINAP, NaOtBu | C-N | Diaminopyridine derivatives |

| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C-C (alkenyl) | Alkenyl-substituted aminopicolinates |

This table presents potential reactions based on the known reactivity of similar bromo-pyridyl compounds.

For instance, in a Suzuki-Miyaura coupling, the bromine atom can be displaced by an aryl or heteroaryl group from a corresponding boronic acid, leading to the formation of biaryl structures. These structures are prevalent in many pharmaceutical compounds. Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, which can be further modified to construct various five- and six-membered heterocyclic rings.

The amino group at the 6-position and the ethyl ester at the 2-position can also be utilized for further synthetic transformations. The amino group can be acylated, alkylated, or used as a directing group in subsequent reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other condensation reactions, leading to the creation of fused heterocyclic systems like pyrido[2,3-b]pyrazines or other nitrogen-containing polycycles. The interplay between these functional groups allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Applications in Radiolabeling and Positron Emission Tomography (PET) Studies

The development of novel radiotracers for Positron Emission Tomography (PET) is crucial for advancing molecular imaging and enabling the non-invasive study of biological processes in vivo. Substituted pyridines are attractive scaffolds for PET tracers due to their favorable pharmacokinetic properties and their ability to be labeled with common positron-emitting radionuclides. nih.govmdpi.comacs.org this compound represents a valuable precursor for the synthesis of such imaging agents.

The bromine atom on the pyridine ring is a key feature for introducing fluorine-18 (B77423) ([¹⁸F]), one of the most widely used radionuclides in PET imaging due to its near-ideal half-life and low positron energy. mdpi.com Nucleophilic aromatic substitution (SₙAr) reactions can be employed to replace the bromine atom with [¹⁸F]fluoride. The reactivity of the pyridine ring towards nucleophilic attack facilitates this transformation. mdpi.com

Alternatively, the bromo-picolinate structure can be converted to a suitable precursor for radiofluorination, such as a nitro or trimethylammonium salt derivative, to enhance the efficiency of the labeling reaction. The resulting [¹⁸F]-labeled aminopicolinate derivative could then be incorporated into a larger targeting molecule, such as a peptide or a small molecule inhibitor, to create a specific PET tracer.

Another approach involves the use of radiometals. The amino and ester functionalities can be chemically modified to attach a chelating agent capable of sequestering a positron-emitting metal ion, such as gallium-68 (B1239309) ([⁶⁸Ga]) or copper-64 ([⁶⁴Cu]). acs.orgsnmjournals.org For example, the amino group could be acylated with a bifunctional chelator like DOTA or NOTA.

Table 2: Potential Radiolabeling Strategies for this compound Derivatives

| Radionuclide | Labeling Precursor Strategy | Labeling Reaction | Application |

| Fluorine-18 ([¹⁸F]) | Direct nucleophilic substitution of the bromine atom. | [¹⁸F]Fluoride with a potassium-kryptofix complex. | PET imaging of various biological targets. |

| Gallium-68 ([⁶⁸Ga]) | Conjugation of a chelator (e.g., DOTA, NOTA) to the amino or carboxyl group. | Complexation with [⁶⁸Ga]Cl₃ from a ⁶⁸Ge/⁶⁸Ga generator. | Targeted PET imaging of receptors or enzymes. |

| Carbon-11 ([¹¹C]) | N-alkylation of the amino group or O-alkylation of a derivative. | Reaction with [¹¹C]CH₃I or [¹¹C]CH₃OTf. | PET studies of neuroreceptors and enzyme kinetics. nih.gov |

| Copper-64 ([⁶⁴Cu]) | Attachment of a suitable chelator (e.g., TETA, SAR). | Complexation with [⁶⁴Cu]Cl₂. | PET imaging with longer-lived isotopes for studying slower biological processes. acs.org |

This table outlines potential radiolabeling approaches based on established methodologies for similar chemical structures.

The development of PET tracers from this compound would enable the in vivo visualization and quantification of a wide range of biological targets, contributing to a better understanding of disease mechanisms and facilitating the development of new therapies. chemrxiv.org

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Ethyl 6-amino-3-bromopicolinate in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The ethyl ester group is readily identified by its characteristic ethyl pattern: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The amino group (-NH₂) protons typically appear as a broad singlet. The two aromatic protons on the pyridine (B92270) ring are distinct due to their substitution pattern and will appear as doublets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule. The carbonyl carbon (C=O) of the ester group characteristically appears far downfield. The carbons of the pyridine ring can be distinguished based on their electronic environment, influenced by the bromo, amino, and ethyl carboxylate substituents. The two carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum. bhu.ac.inoregonstate.edulibretexts.org

The expected chemical shifts provide a fingerprint for the molecule's structure. While specific experimental data from peer-reviewed literature is not broadly available, typical chemical shift ranges for the constituent functional groups allow for a detailed prediction of the expected spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (C4-H) | 7.5 - 8.0 | Doublet (d) | ~8-9 |

| Aromatic-H (C5-H) | 6.5 - 7.0 | Doublet (d) | ~8-9 |

| Amino (-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) | - |

| Methylene (-OCH₂CH₃) | 4.2 - 4.5 | Quartet (q) | ~7.1 |

| Methyl (-OCH₂CH₃) | 1.2 - 1.5 | Triplet (t) | ~7.1 |

Note: Predicted values are based on standard chemical shift tables and data from analogous pyridine derivatives. Solvent: CDCl₃ or DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 164 - 168 |

| C6 (C-NH₂) | 158 - 162 |

| C2 (C-COOEt) | 145 - 150 |

| C4 | 140 - 145 |

| C5 | 110 - 115 |

| C3 (C-Br) | 105 - 110 |

| -OCH₂CH₃ | 60 - 63 |

| -OCH₂CH₃ | 13 - 15 |

Note: Predicted values are based on standard chemical shift tables and data from analogous pyridine derivatives. bhu.ac.indocbrown.info Solvent: CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. It is also frequently employed to monitor the progress of chemical reactions in which this compound is either a starting material or a product.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily observed. For this compound (molecular weight 245.07 g/mol ), the protonated molecule, [M+H]⁺, would be expected at a mass-to-charge ratio (m/z) of approximately 246. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a ~1:1 ratio), a characteristic isotopic pattern with two major peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) would be a definitive indicator of the presence of a single bromine atom. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecule with high precision (typically to four decimal places), which allows for the unambiguous determination of its elemental formula, C₈H₉BrN₂O₂.

In synthetic chemistry, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to track the consumption of reactants and the formation of products in real-time. For instance, in a reaction where this compound is being synthesized or modified, LC-MS analysis of small aliquots from the reaction mixture can quickly confirm the presence of the desired product and help in optimizing reaction conditions such as temperature and time. bhu.ac.in

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation from starting materials, by-products, or other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose. bldpharm.com

HPLC and UPLC: These techniques separate compounds based on their differential partitioning between a stationary phase (typically a C18-silica column) and a liquid mobile phase. A typical method for analyzing this compound would involve a reversed-phase column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to ensure sharp peak shapes. chemicalbook.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Gas Chromatography (GC): For volatile and thermally stable compounds like picolinate (B1231196) esters, Gas Chromatography can be an effective method for purity analysis. Current time information in Bangalore, IN. The compound is vaporized and passed through a column with a gaseous mobile phase. GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), can provide excellent separation of volatile impurities and confirm the identity of the main component. sigmaaldrich.com

Table 3: Overview of Chromatographic Methods

| Technique | Typical Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water Gradient | Purity assessment, preparative separation, reaction monitoring |

| GC | Capillary Column (e.g., DB-5, HP-5) | Inert Gas (e.g., He, N₂) | Purity assessment for volatile impurities |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. The primary amine (-NH₂) group will show two distinct N-H stretching bands. The ester functional group will be evident from a strong C=O stretching absorption. Other key absorptions include those for aromatic C-H and C=C bonds within the pyridine ring, as well as C-O and C-N stretching vibrations. nih.govresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Ethyl Group (-CH₂CH₃) | C-H Stretch (sp³) | 2850 - 2980 | Medium |

| Ester (-COOR) | C=O Stretch | 1710 - 1735 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1600 | Medium-Strong |

| Amine (-NH₂) | N-H Bend | 1580 - 1650 | Medium |

| Ester (-COOR) | C-O Stretch | 1100 - 1300 | Strong |

| Pyridine Ring | C-N Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like the substituted pyridine ring in this compound exhibit characteristic absorptions in the UV region. These absorptions are typically due to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions of the aromatic ring and the carbonyl group. The position and intensity of the absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring and the solvent used. This technique is useful for quantitative analysis and for studying interactions involving the molecule's π-electron system. docbrown.info

Computational Chemistry and Theoretical Studies of Ethyl 6 Amino 3 Bromopicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on Ethyl 6-amino-3-bromopicolinate would involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a wealth of electronic properties can be calculated.

These calculations would typically be performed using a specific functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) to provide a good description of the electron distribution. The outputs of these calculations would provide key data points for understanding the molecule's stability and reactivity. While specific data is absent, a hypothetical data table based on such a calculation would resemble the following:

| Calculated Property | Hypothetical Value | Significance |

| Total Energy (Hartree) | Value | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | Value | Provides insight into the molecule's polarity and intermolecular interactions. |

| Mulliken Atomic Charges | Values for each atom | Helps in identifying electron-rich and electron-deficient centers. |

| Bond Lengths (Å) | Values for each bond | Describes the geometric structure of the molecule. |

| Bond Angles (°) | Values for each angle | Further defines the three-dimensional shape of the molecule. |

These theoretical data points are invaluable for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule would pinpoint the atoms that are most involved in electron donation and acceptance.

A hypothetical data table for an FMO analysis would look like this:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Indicates the energy of the highest occupied molecular orbital. |

| LUMO | Value | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | Value | Represents the energy difference between the HOMO and LUMO, indicating kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atoms of the ester group, suggesting these are sites for electrophilic attack. Positive potential might be observed around the hydrogen atoms of the amino group and potentially on the carbon atom of the carbonyl group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to explore the potential reaction pathways for a molecule. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given reaction. For this compound, this could involve modeling its behavior in common organic reactions, such as nucleophilic aromatic substitution at the bromine-substituted carbon or reactions involving the amino or ester functional groups.

A computational study of a reaction mechanism would involve locating the transition state structures and calculating the activation energies. This information provides a quantitative understanding of the reaction kinetics and can help in optimizing reaction conditions.

Patent Landscape and Intellectual Property Analysis of Ethyl 6 Amino 3 Bromopicolinate and Its Derivatives

Trends in Patent Applications Related to Pyridine (B92270) Carboxylate Intermediates

Patent applications involving pyridine carboxylate intermediates have shown a consistent trend towards their use in the development of complex molecules for the pharmaceutical and agrochemical industries. An analysis of patent literature reveals a focus on these intermediates as key components for synthesizing targeted therapeutic agents and potent herbicides.

Pyridine-2,3-dicarboxylate derivatives, for example, are patented as essential intermediates for creating imidazolinone herbicides, which are known for their high potency and environmental compatibility. google.com Patents from companies like American Cyanamid and Sugai Chemical Industry highlight processes for manufacturing these pyridine dicarboxylates, underscoring the industrial importance of securing efficient and economical synthetic methods. google.comgoogle.com The development of these processes aimed to move away from hazardous oxidative techniques previously used, indicating a trend towards safer and more environmentally friendly manufacturing. google.com

In the pharmaceutical sector, there is a significant interest in pyridine carboxylic acid derivatives as versatile scaffolds for drug discovery. nih.gov A review of patents from 2013 to 2023 shows a strong focus on these compounds as enzyme inhibitors for a range of therapeutic areas, including oncology and infectious diseases. nih.gov For instance, a patent assigned to Pfizer describes the use of ethyl 3-amino-6-bromopicolinate in the synthesis of AXL inhibitors, a class of molecules targeted for cancer therapy. googleapis.com Another patent discloses the synthesis of methyl 6-amino-3-bromopicolinate as an intermediate for Bcl-XL inhibitors, which are also investigated for their anti-cancer properties. googleapis.com

The substitution pattern on the pyridine ring is a key aspect of innovation, with substitutions at positions 2, 3, and 5 being particularly common in pharmaceuticals developed over the last decade. nih.gov This highlights the ongoing effort to fine-tune the structural and electronic properties of these intermediates to optimize their interaction with biological targets. nih.gov

Table 1: Selected Patents Related to Pyridine Carboxylate Intermediates

| Patent Number | Assignee | Title/Focus | Intermediate Type |

| EP0965589B1 | American Cyanamid Company | Process and intermediates for the manufacture of pyridine-2,3-dicarboxylate compounds for herbicides. google.com | Pyridine-2,3-dicarboxylate |

| US5175300A | Sugai Chemical Ind. Co., Ltd. | Process for preparing pyridine-2,3-dicarboxylic acid compounds. google.com | Pyridine-2,3-dicarboxylate |

| US 2017/0073327 A1 | Pfizer Inc. | AXL Inhibitors for cancer therapy. googleapis.com | Ethyl 3-amino-6-bromopicolinate |

| US 8,883,812 B2 | N/A (Individual Inventors) | Fused tricyclic Bcl-2 family protein inhibitors. googleapis.com | Mthis compound |

Commercialization and Licensing Strategies for Novel Syntheses and Applications

The commercialization strategies for compounds like this compound are intrinsically linked to the value of the final products they are used to create. The primary value is not in the intermediate itself, but in the patented, high-margin pharmaceutical or agrochemical it enables. Therefore, companies invest heavily in protecting the intellectual property of both the final molecule and the specific, efficient synthetic pathways used in its production.

A key commercialization strategy involves developing and patenting novel, cost-effective, and scalable synthesis methods. mdpi.com For example, the development of a palladium- and ligand-free tandem Sonogashira coupling/oxacyclization reaction highlights a move towards more efficient and practical procedures. mdpi.com Such innovations are critical for commercial viability, as they can significantly reduce production costs. By securing patents on these unique synthetic routes, a company can block competitors from using the most efficient manufacturing process, thereby creating a significant commercial advantage.

Furthermore, research into new applications for existing intermediates can open up new commercial avenues. The investigation of nitazoxanide, an FDA-approved antiparasitic, for repurposing against tuberculosis is an example of such a strategy. acs.org The development of novel derivatives and the associated synthetic methods, which could involve pyridine carboxylates, represents a strategy to extend the commercial life and application of a known chemical scaffold. acs.org

Research and Development Focus Areas in Patented Technologies

The research and development (R&D) efforts detailed in patents involving this compound and its derivatives are concentrated in several key areas, primarily driven by therapeutic and agricultural needs.

A major focus is oncology . Patented technologies frequently describe the use of pyridine carboxylate intermediates in the synthesis of enzyme inhibitors targeting various cancers. nih.gov Specific examples include the development of AXL inhibitors and Bcl-XL inhibitors, which are designed to interfere with signaling pathways crucial for cancer cell survival and proliferation. googleapis.comgoogleapis.com The versatility of the pyridine scaffold allows for systematic structural modifications to optimize potency and selectivity against specific kinase targets. nih.gov

Another significant R&D area is the creation of novel antibiotics to combat drug-resistant pathogens. The need for new antibacterial agents has driven research into complex heterocyclic compounds, with pyridine-based intermediates serving as essential starting materials for these intricate syntheses. justia.com

In the agrochemical field , R&D is focused on discovering more potent and environmentally benign herbicides. The development of processes to manufacture pyridine-2,3-dicarboxylates for imidazolinone herbicides is a prime example of this focus. google.com The goal is to create highly effective herbicides that have minimal impact on the environment.

Finally, a substantial area of R&D is focused on improving drug-like properties and synthetic efficiency . Research is directed at modifying the core structures of these intermediates to enhance pharmacological profiles, such as improving oral bioavailability and reducing off-target effects. nih.gov Concurrently, there is a strong emphasis on developing more efficient, safer, and "greener" synthetic methodologies to make the production of these valuable intermediates more commercially and environmentally sustainable. google.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.